

An In-Depth Technical Guide to 3-Propoxypyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Propoxypyridine-2-carboxylic Acid

Cat. No.: B080461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypyridine-2-carboxylic acid, also known as 3-propoxypicolinic acid, with CAS number 14440-94-9, is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core, a carboxylic acid moiety, and a propoxy group, make it a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed analytical characterization, potential applications in drug development, and essential safety and handling information. The content is curated to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.^[1] The incorporation of a carboxylic acid group, particularly at the 2-position, introduces a key site for molecular interactions, such as hydrogen bonding and salt bridge formation, which are critical for binding to biological targets.^[2] Furthermore, the alkoxy substitution at the 3-position, as seen in **3-propoxypyridine-2-**

carboxylic acid, can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target selectivity.

Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, acting as enzyme inhibitors, receptor modulators, and antimicrobial agents.^[3] This diverse bioactivity underscores the potential of **3-propoxypyridine-2-carboxylic acid** and its analogs as valuable starting points for the development of new therapeutics for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.^{[4][5]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-propoxypyridine-2-carboxylic acid** is essential for its effective application in research and development.

Property	Value	Source
CAS Number	14440-94-9	[6]
Molecular Formula	C ₉ H ₁₁ NO ₃	[7]
Molecular Weight	181.19 g/mol	[8]
Appearance	White to almost white crystalline powder	[9]
Melting Point	118 °C	[8]
Synonyms	3-Propoxypicolinic Acid, 3-n-Propoxypicolinic Acid	[6][10]
Predicted XlogP	1.6	

Solubility: While explicit quantitative solubility data is not readily available in the literature, based on the properties of similar carboxylic acids, **3-propoxypyridine-2-carboxylic acid** is expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).^[11]

pKa: The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen are key determinants of the molecule's ionization state at physiological pH. While an experimental pKa

for **3-propoxypyridine-2-carboxylic acid** has not been reported, it can be estimated based on related structures. For comparison, the pKa values for pyridine-2,3-dicarboxylic acid are approximately 2.43 and 4.76.[6] The electronic effect of the propoxy group at the 3-position is expected to influence these values.

Synthesis and Purification

While a specific, peer-reviewed synthesis for **3-propoxypyridine-2-carboxylic acid** is not extensively documented, a plausible synthetic route can be devised based on established methodologies for related 3-alkoxypyridine-2-carboxylic acids found in the patent literature.[1][7][8] A potential approach involves the initial synthesis of a 3-hydroxypyridine-2-carboxylic acid derivative followed by etherification.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Propoxypyridine-2-carboxylic Acid**.

Step-by-Step Experimental Protocol (Hypothetical)

- Hydrolysis of 3-Hydroxypyridine-2-carbonitrile: 3-Hydroxypyridine-2-carbonitrile is subjected to acidic or basic hydrolysis to yield 3-hydroxypyridine-2-carboxylic acid.
- Esterification: The resulting 3-hydroxypyridine-2-carboxylic acid is esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce methyl 3-hydroxypyridine-2-carboxylate. This step protects the carboxylic acid and prevents unwanted side reactions during the subsequent etherification.
- Williamson Ether Synthesis: The methyl 3-hydroxypyridine-2-carboxylate is then reacted with an n-propyl halide (e.g., n-propyl bromide or iodide) in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent (e.g., acetone or DMF) to form methyl 3-propoxypyridine-2-carboxylate.

- Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid using either acidic or basic conditions, followed by neutralization to yield the desired **3-propoxypyridine-2-carboxylic acid**.

Purification: The final product would likely be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point determination.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized **3-propoxypyridine-2-carboxylic acid**. The following are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution pattern. The propoxy group will exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen. The carboxylic acid proton is expected to be a broad singlet in the far downfield region (δ 10-13 ppm).
- ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the carbons of the pyridine ring, and the carbons of the propoxy group.[12]

Infrared (IR) Spectroscopy

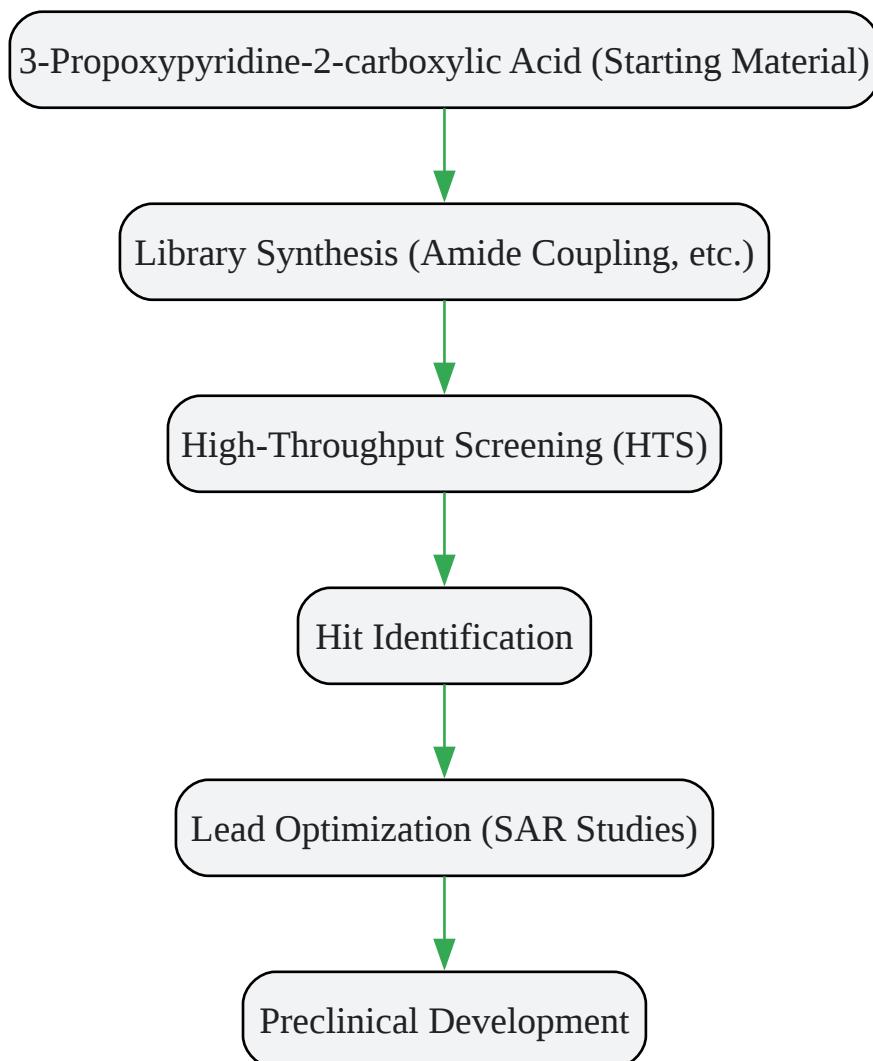
The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .[13] A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected around 1700-1725 cm^{-1} .[14] Additionally, C-O stretching and C-H stretching vibrations from the propoxy group and the aromatic ring will be present.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) or a protonated molecular ion peak ($[M+H]^+$) corresponding to the molecular weight of 181.19 g/mol. Characteristic fragmentation patterns would involve the loss of the propoxy group or the carboxylic acid moiety.

Applications in Research and Drug Development

The structural motifs present in **3-propoxypyridine-2-carboxylic acid** make it a highly attractive scaffold for the development of novel therapeutic agents.


As a Building Block for Bioactive Molecules

The carboxylic acid functionality serves as a versatile handle for amide bond formation, allowing for the coupling of this scaffold to a wide array of amines to generate libraries of compounds for biological screening. These derivatives can be designed to target specific enzymes or receptors. For instance, related pyridine carboxylic acids have been utilized in the synthesis of prolyl hydroxylase inhibitors, which are being investigated for the treatment of anemia.^[9]

Potential Biological Activities

- Enzyme Inhibition: The pyridine carboxylic acid core is a known pharmacophore for various enzyme inhibitors.^[3] Depending on the overall structure of derivatives synthesized from **3-propoxypyridine-2-carboxylic acid**, they could potentially inhibit kinases, proteases, or other enzyme classes implicated in diseases such as cancer and inflammation.
- Antimicrobial and Antiviral Activity: Numerous pyridine-containing compounds have demonstrated potent antimicrobial and antiviral activities. The unique substitution pattern of **3-propoxypyridine-2-carboxylic acid** could lead to the discovery of novel agents to combat infectious diseases.
- Central Nervous System (CNS) Activity: The pyridine ring is a common feature in CNS-active drugs. Modifications of **3-propoxypyridine-2-carboxylic acid** could yield compounds with potential applications in neurological and psychiatric disorders.

Logical Workflow for Utilizing 3-Propoxypyridine-2-carboxylic Acid in a Drug Discovery Program

[Click to download full resolution via product page](#)

Caption: A logical workflow for the utilization of **3-Propoxypyridine-2-carboxylic Acid** in a drug discovery program.

Safety and Handling

Based on available Safety Data Sheets (SDS) for **3-propoxypyridine-2-carboxylic acid** and structurally related compounds, the following safety precautions should be observed:

- Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[\[15\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
- Handling: Avoid inhalation of dust. Use in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Propoxypyridine-2-carboxylic Acid is a valuable chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its unique combination of a pyridine core, a carboxylic acid group, and a propoxy substituent provides a versatile platform for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic protocols, this in-depth technical guide provides a solid foundation of knowledge for researchers and drug development professionals seeking to explore the potential of this promising compound. The strategic application of this building block in well-designed drug discovery programs could lead to the identification of novel therapeutic agents for a variety of human diseases.

References

- Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid? Blog.
- PubChem. Patent US-9776969-B2: Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides.
- Google Patents.
- Google Patents.
- SciSpace.
- Sigma-Aldrich. 2-Hydroxypyridine-3-carboxylic acid 98 609-71-2.
- PubChemLite. 3-propoxypicolinic acid (C9H11NO3).
- Organic Chemistry Data. (2022, April 7).
- MySkinRecipes. **3-Propoxypyridine-2-carboxylic Acid**.

- ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water (N), ethanol (j), DMSO (d), acetone (f), acetonitrile (A), and diethyl ether δHP.
- Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
- Google Patents. US8575350B2: Process for producing pyridine carboxylic acids.
- Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an.
- Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
- MSU Chemistry.
- Google Patents. US9475771B2: Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
- NIST WebBook. 3-Pyridinecarboxylic acid, 2-propenyl ester.
- Google Patents.
- National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Wikipedia. Picolinic acid.
- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- MDPI.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Arabian Journal of Chemistry.
- ResearchGate. The effect of incorporating carboxylic acid functionalities into 2,2'-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity.
- National Institutes of Health. 2-Bromopyridine-3-carboxylic acid. PMC.
- ResearchGate. (2025, August 7). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Google Patents.

- ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
- National Institutes of Health.
- ResearchGate. (2025, August 6). Preparation of 3-(trimethylsilyl)propynoic acid N-(hydroxyalkyl)amides.
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- PubChem. Picolinic acid | C6H5NO2 | CID 1018.
- Google Patents.
- PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery.
- ResearchGate. (2025, August 6).
- PubChem. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.
- Sigma-Aldrich. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. EP0900202A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]
- 8. CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]

- 9. Process for preparing [(3-hydroxypyridine-2-carbonyl)amino]alkanoic acids, esters and amides - Patent US-9776969-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CA2253282A1 - 3-alkoxypyridine-2-carboxylic acid amide esters, their preparation and their use as drugs - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 3-Propoxypyridine-2-carboxylic Acid [myskinrecipes.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Propoxypyridine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080461#3-propoxypyridine-2-carboxylic-acid-cas-number-14440-94-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com